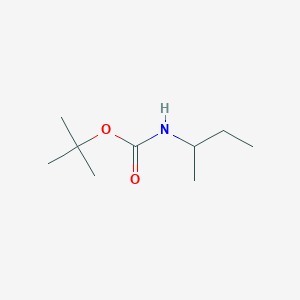

(S)-tert-Butyl sec-butylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-tert-Butyl sec-butylcarbamate is a chemical compound with the molecular formula C9H19NO2. It is also known as sec-butyl-carbamic acid tert-butyl ester. This compound is used in various industrial and scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester typically involves the reaction of sec-butylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization.

化学反応の分析

Boc Protection via Di-tert-butyl Dicarbonate (Boc₂O)

-

Reagents : sec-Butylamine, Boc₂O, catalytic DMAP or ionic liquids.

-

Conditions : Reactions occur at low temperatures (−20°C to 40°C) under solvent-free or anhydrous conditions.

-

Mechanism : The amine nucleophilically attacks Boc₂O, forming the carbamate. DMAP enhances electrophilic activation of Boc₂O via hydrogen bonding .

Example Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | sec-Butylamine, Boc₂O, DMAP (10 mol%), CH₂Cl₂, 0°C | Formation of tert-butyl carbamate intermediate |

| 2 | Acidic workup (HCl) | Isolation of (S)-tert-Butyl sec-butylcarbamate |

Stereochemical Control : The (S)-configuration is achieved using chiral starting materials (e.g., N-Boc-D-serine derivatives) or asymmetric catalysis .

Deprotection Reactions

The Boc group is cleaved under acidic or catalytic conditions to regenerate the free amine:

Acid-Mediated Cleavage

-

Reagents : Trifluoroacetic acid (TFA), HCl in dioxane, or aqueous H₃PO₄.

-

Conditions : Mild acidic conditions (pH 1–3) at room temperature.

-

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene .

Catalytic Deprotection

-

Reagents : Magic blue (tris-4-bromophenylamminium radical cation) with triethylsilane.

-

Conditions : Room temperature, inert atmosphere.

-

Advantage : Selective cleavage without affecting esters or ethers .

Comparative Deprotection Data

| Method | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic | TFA/CH₂Cl₂ | 1 | 95 |

| Catalytic | Magic blue, Et₃SiH | 2 | 92 |

Thermal Stability

-

Stable up to 150°C without decomposition.

-

Degrades via retro-carbamate pathway at higher temperatures, releasing isobutylene and CO₂ .

Nucleophilic Substitution

-

The Boc group suppresses nucleophilic attack at the carbamate nitrogen due to steric and electronic effects.

-

Reactivity with Grignard reagents or organolithiums is minimal unless strong bases are present .

Stereochemical Integrity

-

The (S)-configuration remains intact under standard Boc-deprotection conditions (e.g., TFA) .

-

Racemization occurs only under prolonged basic conditions (pH > 10) .

Chiral Building Block

Formation of Isocyanates

-

Risk : Occurs during Boc protection if excess Boc₂O is used.

-

Prevention : Use stoichiometric Boc₂O and low temperatures .

Oxazolidinone Formation

-

Risk : Observed in α-amino alcohols under basic conditions.

-

Mitigation : Avoid strong bases (e.g., NaOH) during deprotection .

Key Research Findings

科学的研究の応用

Organic Synthesis

(S)-tert-Butyl sec-butylcarbamate is widely used as a reagent in organic synthesis. It serves as a precursor for the preparation of various carbamate derivatives, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a protecting group for amines is particularly valuable, allowing for selective reactions without interference from amino groups .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential role as an intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the development of novel anticancer agents where modifications of the carbamate structure lead to enhanced biological activity against specific cancer cell lines . The compound's structure-activity relationship (SAR) studies have demonstrated that variations in substituents can significantly impact efficacy and toxicity profiles.

Biochemical Studies

The compound is also employed in biochemical studies involving enzyme inhibition and protein modification. Its derivatives have shown promise in modulating enzyme activity, making it a useful tool for investigating biological pathways and mechanisms . For example, certain derivatives of this compound have been found to inhibit specific kinases involved in cancer progression.

Polymer Production

In industrial settings, this compound is used in the production of polymers and other materials due to its chemical stability and reactivity. It can be incorporated into polymer chains to enhance properties such as flexibility and durability, which are critical for various applications ranging from coatings to sealants .

Agrochemicals

The compound has also found applications in the agrochemical industry as a component in pesticide formulations. Its derivatives are utilized for their insecticidal properties, contributing to pest management strategies in agriculture .

Case Study 1: Anticancer Activity

A study focused on the synthesis of O-alkylamino-tethered salicylamide derivatives revealed that modifications based on this compound led to compounds with potent anticancer activity against triple-negative breast cancer (TNBC) cell lines. The findings indicated that specific structural changes could enhance therapeutic efficacy while minimizing toxicity to normal cells .

Case Study 2: Enzyme Inhibition

Research investigating the inhibition of specific enzymes by carbamate derivatives derived from this compound demonstrated significant effects on enzyme activity related to cancer metabolism. These studies highlighted the potential of carbamates as lead compounds for drug development targeting metabolic pathways in cancer cells .

作用機序

The mechanism of action of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The pathways involved in its action depend on the specific enzyme or protein it interacts with.

類似化合物との比較

Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:

- Carbamic acid, (1-methylpropyl)-, 1,1-dimethylpropyl ester

- Carbamic acid, (1-methylpropyl)-, 1,1-dimethylbutyl ester

These compounds share similar chemical structures but differ in the length and branching of the alkyl groups attached to the carbamate moiety. The unique properties of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester, such as its reactivity and stability, make it distinct from these similar compounds.

特性

CAS番号 |

134953-64-3 |

|---|---|

分子式 |

C9H19NO2 |

分子量 |

173.25 g/mol |

IUPAC名 |

tert-butyl N-butan-2-ylcarbamate |

InChI |

InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |

InChIキー |

JOLOYYRHPUVBJM-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)OC(C)(C)C |

正規SMILES |

CCC(C)NC(=O)OC(C)(C)C |

同義語 |

Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。